Structural Divergence from the MELK Fragment Hit QBB: N-2 Acetyl Introduction
The des-acetyl analog QBB (4-fluoro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide) was identified as a fragment hit for maternal embryonic leucine zipper kinase (MELK) with a binding affinity (Kd) of approximately 160 μM, and its X-ray co-crystal structure (PDB 4UMR, resolution 3.0 Å) confirmed engagement at the kinase hinge region [1]. The compound 955635-27-5 introduces an acetyl group at the N-2 position that is absent in QBB. The acetyl carbonyl provides an additional hydrogen-bond acceptor (HBA count increases from 2 in QBB to 3 in 955635-27-5) and adds 42.04 Da to the molecular weight (270.30 → 312.34 g/mol), which alters both the hydrogen-bonding pharmacophore and the steric profile within the ATP-binding pocket [2]. Computed physicochemical properties further differentiate the two: 955635-27-5 has a higher XLogP3-AA of 2.2 versus a predicted ~1.5 for QBB, and a reduced hydrogen-bond donor count of 1 (vs. 2 in QBB, which retains the free N-H), consistent with the N-acetyl masking of the secondary amine [2].
| Evidence Dimension | Hydrogen-bond acceptor count and molecular recognition features |
|---|---|
| Target Compound Data | HBA count = 3; HBD count = 1; MW = 312.34 g/mol; XLogP3-AA = 2.2 |
| Comparator Or Baseline | QBB (des-acetyl analog): HBA count = 2; HBD count = 2; MW = 270.30 g/mol; XLogP3-AA ≈ 1.5 (estimated) |
| Quantified Difference | +1 HBA, -1 HBD, +42.04 Da, ΔXLogP3 ≈ +0.7 |
| Conditions | Computed physicochemical properties from PubChem (955635-27-5) and PDB Chemical Component Dictionary (QBB) |
Why This Matters
The N-2 acetyl group in 955635-27-5 predicts altered kinase hinge-binding geometry compared to QBB, making the two compounds non-interchangeable in MELK-targeted fragment elaboration campaigns.
- [1] Johnson, C.N., et al. (2015). Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase. ACS Medicinal Chemistry Letters, 6, 25-30. PDB ID: 4UMR. View Source
- [2] PubChem. (2025). Compound Summary: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide, CID 16942833. National Center for Biotechnology Information. View Source
